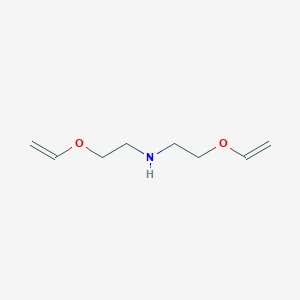

Bis-(2-vinyloxy-ethyl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenoxy-N-(2-ethenoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-7-5-9-6-8-11-4-2/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOZJCEKYPOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCNCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286993 | |

| Record name | Bis-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13985-50-7 | |

| Record name | 13985-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 2 Vinyloxy Ethyl Amine and Functionalized Derivatives

Direct Synthetic Routes to Bis-(2-vinyloxy-ethyl)-amine

The primary and most direct method for synthesizing this compound is the vinylation of diethanolamine (B148213). This reaction is a classic example of nucleophilic addition to acetylene (B1199291). wikipedia.org The process is typically carried out under basic conditions, which activate the hydroxyl groups of diethanolamine for reaction.

The general mechanism involves the deprotonation of the alcohol moieties of diethanolamine by a strong base, such as potassium hydroxide (B78521) (KOH), often in a solvent like dimethyl sulfoxide (B87167) (DMSO), to form a more nucleophilic alkoxide ion. nih.gov This alkoxide then attacks a molecule of acetylene. This process is repeated for the second hydroxyl group to yield the final divinyl ether product. The reaction can be performed using gaseous acetylene under pressure or, for improved safety and handling on a laboratory scale, by using calcium carbide as a solid source that generates acetylene in situ. nih.govmdpi.com

Reaction Scheme: Vinylation of Diethanolamine

This base-catalyzed vinylation is a powerful and atom-economical method, as all atoms from the reactants are incorporated into the final product. semanticscholar.org

Condensation Reactions for Derivative Synthesis

The secondary amine functionality of this compound is a prime site for condensation reactions, allowing for the construction of larger, more complex molecular architectures, including heterocyclic systems.

A significant application of this compound in derivative synthesis is its reaction with isothiocyanates to form substituted pyrimidine (B1678525) rings. Research has demonstrated that the condensation of this compound with compounds like 4-isothiocyanato-4-methyl pentan-2-one leads to the formation of tetrahydropyrimidine-2(1H)-thione derivatives. researchgate.net This reaction proceeds readily at room temperature in a suitable solvent such as methanol. researchgate.net

The table below summarizes the findings of a key condensation reaction.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Bis(2-(vinyloxy)ethyl)amine | 4-Isothiocyanato-4-methyl pentan-2-one | Methanol, Room Temp. | 4-Hydroxy-4,6,6-trimethyl-3-(2-(vinyloxy)ethyl)tetrahydropyrimidine-2(1H)-thione |

Data sourced from research on the synthesis of pyrimidine derivatives. researchgate.net

This transformation highlights the utility of this compound as a precursor for creating heterocyclic compounds with potential applications in medicinal chemistry. researchgate.net

The mechanism for the formation of pyrimidine systems from this compound and isothiocyanates begins with a well-established nucleophilic addition.

Thiourea (B124793) Formation : The reaction initiates with the nucleophilic attack of the secondary amine nitrogen of this compound on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.comcbijournal.com This addition forms a substituted thiourea intermediate. This step is a common and predictable reaction for amines with isothiocyanates. cbijournal.comorganic-chemistry.org

Intramolecular Cyclization : Following the formation of the thiourea, an intramolecular cyclization occurs to form the heterocyclic ring. In the case of the reaction with 4-isothiocyanato-4-methyl pentan-2-one, the thiourea intermediate cyclizes. One of the vinyloxy groups and the ketone moiety of the isothiocyanate reactant are involved. The process likely involves the attack of a nitrogen or sulfur atom from the thiourea backbone onto one of the carbonyl or vinyl carbons, followed by rearrangement and dehydration or loss of another small molecule to yield the stable tetrahydropyrimidine (B8763341) ring. researchgate.net The specific pathway can be influenced by reaction conditions such as pH and temperature.

Nucleophilic Substitution Approaches to Vinyloxy Amine Scaffolds

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in nucleophilic substitution reactions with various electrophiles. By reacting with alkyl halides, acyl chlorides, or other substrates with a good leaving group, a wide range of functionalized derivatives can be synthesized. journal-vniispk.ru

This reactivity is demonstrated in related vinyloxy amines, where the amino group readily acts as a nucleophile to form new carbon-nitrogen bonds. cbijournal.com For instance, 2-vinyloxyethylamine has been shown to react with selenium-containing electrophiles to create complex heterocyclic structures. cbijournal.com Similarly, this compound can be expected to react with electrophiles to yield tertiary amines, amides, and other advanced scaffolds, further expanding its synthetic utility.

Catalytic Systems in Vinyloxy Amine Synthesis

Catalysis is central to the efficient synthesis of both this compound and its derivatives.

Base Catalysis for Vinylation : As detailed in section 2.1, the direct synthesis of this compound from diethanolamine and acetylene is predominantly a base-catalyzed process. acs.org Systems such as KOH/DMSO are considered "superbasic" and are highly effective at promoting the nucleophilic addition of the alcohol to the acetylene triple bond. researchgate.netmdpi.com The use of potassium fluoride (B91410) (KF) in conjunction with KOH and calcium carbide has also been reported as an effective system that allows for controlled acetylene release and efficient vinylation. semanticscholar.org

Metal-Based Catalysis : While not for the direct synthesis of the parent amine, the diethanolamine framework, a direct precursor, is utilized in advanced catalytic systems. For example, palladium complexes with diethanolamine as a ligand have been investigated for their efficacy in Heck coupling reactions. mdpi.com These catalytic systems are effective for carbon-carbon bond formation. This indicates the compatibility of the core structure with transition metal catalysts, suggesting possibilities for catalyzed modifications of this compound itself.

Preparation of Advanced Vinyloxyethyl Derivatives

The vinyloxyethyl amine scaffold is a building block for a variety of advanced chemical structures. The dual functionality of the vinyl and amine groups allows for a rich chemistry.

| Derivative Type | Synthetic Precursors | Key Reaction Type | Reference |

| Pyrimidine Thiones | This compound, Isothiocyanates | Condensation/Cyclization | researchgate.net |

| N-(vinyloxyethyl)dithiocarbamates | Vinyloxyethylamine, Carbon Disulfide, Base | Nucleophilic Addition | nih.gov |

| Selenabicyclo[3.3.1]nonenes | 2-Vinyloxyethylamine, Selenium Dibromide Precursor | Nucleophilic Substitution/Cyclization | cbijournal.com |

| O-(2-(vinyloxy)ethyl)hydroxylamine | 2-(vinyloxy)ethanol, N-hydroxyphthalimide | Mitsunobu Reaction | organic-chemistry.org |

Beyond these examples, the vinyloxy groups themselves are reactive. They can undergo electrophilic addition and polymerization, making this compound a useful monomer or cross-linking agent in the production of polymers, resins, adhesives, and coatings. lookchem.comorganic-chemistry.org For example, 2-(Vinyloxy)ethanol, a closely related compound, is used as a starting material for polyethylene (B3416737) glycol derivatives containing acid-labile acetal (B89532) bonds, demonstrating the potential for the vinyloxy group in creating functional polymers. guidechem.com

Chemical Reactivity and Mechanistic Investigations of Bis 2 Vinyloxy Ethyl Amine

Reactivity of the Vinyloxy Functional Group

The vinyloxy groups in Bis-(2-vinyloxy-ethyl)-amine are highly susceptible to electrophilic attack due to the electron-donating nature of the adjacent oxygen atom. This reactivity is central to its use in various polymerization and addition reactions.

Cationic Polymerization Processes and Mechanisms

Vinyl ethers, including this compound, are well-known to undergo living cationic polymerization, a process that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgresearchgate.netrsc.org This controlled polymerization is often initiated by a combination of a weak Lewis acid and a cationogen, such as an adduct of a vinyl ether with a protic acid like HCl. acs.org

The mechanism of cationic polymerization involves the initiation by an electrophile, which adds to the vinyl ether double bond to form a carbocationic intermediate. This intermediate then propagates by adding to subsequent monomer units. The presence of a suitably nucleophilic counter-ion is crucial for controlling the polymerization and achieving a "living" character, where termination and chain transfer reactions are minimized. acs.org Various initiating systems have been explored for the cationic polymerization of vinyl ethers, including those based on metal halides like SnCl₄ and EtAlCl₂ in the presence of an added base such as ethyl acetate. acs.orgnih.gov

Table 1: Initiating Systems for Cationic Polymerization of Vinyl Ethers

| Initiator/Catalyst System | Monomer Example | Polymerization Characteristics | Reference |

|---|---|---|---|

| HCl/ZnCl₂ | Isobutyl vinyl ether (IBVE) | Controlled polymerization | acs.org |

| IBVE-HCl adduct/Fe₂O₃ | IBVE | Living polymerization with narrow MWDs | acs.org |

| Ethylaluminum sesquichloride/difunctional cationogen | 2-(vinyloxy)ethyl soyate | Living polymerization, linear molecular weight increase with conversion | rsc.org |

Radical Polymerization and Copolymerization Pathways

While less common than cationic polymerization, the vinyloxy groups of this compound can also participate in radical polymerization. Vinyl ethers are generally less reactive in radical homopolymerization compared to conjugated monomers. researchgate.net However, they readily copolymerize with electron-poor monomers. researchgate.net The amine functionality within the this compound molecule can also act as a co-initiator in Type II photo-initiated radical polymerization processes, where it suppresses oxygen inhibition. google.com

The combination of living cationic polymerization and other polymerization methods, such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, has been utilized to create novel block copolymers. nih.gov For instance, a vinyl ether can be polymerized cationically, and the resulting polymer can then act as a macro-chain transfer agent for the RAFT polymerization of another monomer. nih.gov

Addition Reactions and Acetal (B89532) Formation

The electron-rich double bond of the vinyloxy group readily undergoes electrophilic addition reactions. In the presence of an acid catalyst, alcohols can add across the double bond to form acetals. researchgate.net This reaction is a versatile method for protecting hydroxyl groups or for creating new functional monomers. For example, 2-(vinyloxy)ethyl methacrylate (B99206) reacts with diols under acidic conditions to form functional acetal methacrylates quantitatively. researchgate.net This principle can be extended to this compound, where the vinyloxy groups can react with alcohols to form bis-acetals.

Reactivity of the Amine Functionality

The secondary amine group in this compound imparts nucleophilic character to the molecule, enabling it to participate in a variety of reactions.

Nucleophilic Character and Michael Addition Reactions

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. This nucleophilicity allows it to engage in Michael addition reactions, which involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org While direct examples with this compound are not prevalent in the searched literature, the general reactivity of secondary amines in Michael additions is a well-established principle in organic synthesis. rsc.org

Role in Condensation Reactions with Electrophiles

The amine functionality of this compound readily participates in condensation reactions with various electrophiles. A notable example is its reaction with isothiocyanates to form pyrimidine (B1678525) derivatives. researchgate.net In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This initial addition is followed by a series of intramolecular cyclization and rearrangement steps to yield the final heterocyclic product.

Table 2: Condensation Reaction of this compound

| Electrophile | Reaction Conditions | Product Type | Reference |

|---|

This reactivity highlights the utility of this compound as a scaffold for the synthesis of complex organic molecules and functional materials. The dual reactivity of its vinyloxy and amine groups provides a versatile platform for a wide array of chemical transformations.

Cascade and Cyclization Reactions Utilizing Vinyloxy Amine Precursors

The unique structural motif of this compound, which features a central secondary amine flanked by two vinyl ether functionalities, presents a versatile platform for a variety of cascade and cyclization reactions. The electron-rich nature of the vinyl ether double bonds, coupled with the nucleophilicity of the central amine, allows for a range of intramolecular transformations, leading to the formation of diverse heterocyclic scaffolds. These reactions are often triggered by acid or metal catalysis, which activates the vinyl ether moieties towards nucleophilic attack or rearrangement.

Formation of Polycyclic Oxygen Heterocycles

While direct examples of polycyclic oxygen heterocycle synthesis from this compound are not extensively documented, the reactivity of divinyl ethers in general suggests potential pathways. For instance, the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, can be adapted to divinyl ethers, leading to cyclopentenone derivatives. acs.org In the case of this compound, hydrolysis of one or both vinyl ether groups to the corresponding aldehydes could be an initial step, followed by an intramolecular aldol-type condensation orchestrated by the central amine.

Furthermore, tandem reactions involving the vinyl ether groups can lead to the construction of fused or bridged polycyclic systems. For example, a [2+2] cycloaddition between the two vinyl ether moieties, potentially under photochemical conditions, could yield a cyclobutane-containing bicyclic ether. Subsequent rearrangements or functionalization could then lead to more complex polycyclic structures. The synthesis of various oxygen-containing heterocycles through ring-closing metathesis is a well-established strategy, and while this compound itself is not a diene, it could be chemically modified to incorporate the necessary functionality. nih.gov

The biosynthesis of polyketide natural products often involves the formation of oxygen-containing heterocycles through nucleophilic addition of a hydroxyl group to electrophiles like epoxides or Michael acceptors. nih.gov This principle can be applied to the synthesis of polycyclic ethers from precursors containing multiple hydroxyl and vinyl ether groups. lsu.eduresearchgate.net

Construction of Substituted Benzofuran (B130515) Derivatives

The synthesis of substituted benzofurans often involves the cyclization of precursors containing a phenolic hydroxyl group and a side chain that can undergo intramolecular reaction. While this compound does not inherently possess an aromatic ring, it can be a partner in reactions leading to benzofuran derivatives. For example, in a Pauson-Khand reaction, alkynylphenyl vinyl ethers can be used to synthesize tricyclic multisubstituted benzofurans. researchgate.netacs.org

A plausible synthetic route to benzofuran derivatives could involve the reaction of this compound with a suitable ortho-functionalized phenol. For instance, reaction with salicylaldehyde (B1680747) could lead to the formation of an imine, followed by an intramolecular cyclization involving one of the vinyloxy groups. Alternatively, a palladium-catalyzed cross-coupling reaction between a vinyl ether and an ortho-halophenol is a known method for constructing the benzofuran ring system. beilstein-journals.org

The following table summarizes potential strategies for the synthesis of benzofuran derivatives utilizing vinyl ether functionalities:

| Strategy | Description | Catalyst/Reagent |

| Pauson-Khand Reaction | Cycloaddition of an alkyne, an alkene (from the vinyl ether), and carbon monoxide. | Cobalt or other transition metal catalysts. |

| Oxidative Cyclization | Intramolecular cyclization of o-alkenylphenols. | Palladium catalysts. nih.gov |

| Nenitzescu Reaction | Condensation of an enaminoketone with a benzoquinone. | Acid or base catalysts. nih.gov |

Synthesis of Thiazolidin-2-imines

The synthesis of thiazolidin-2-imines typically involves the reaction of a propargylamine (B41283) with an isothiocyanate, followed by a 5-exo-dig cyclization. nih.govmdpi.com Although this compound is not a propargylamine, its amine functionality can react with isothiocyanates to form a thiourea (B124793). To induce cyclization to a thiazolidine (B150603) ring, one of the vinyl ether groups would need to be transformed into a suitable electrophile.

One potential pathway could involve the hydrolysis of a vinyl ether to an aldehyde, followed by conversion to an α-halo-ketone. This intermediate could then undergo intramolecular cyclization with the thiourea nitrogen. Another approach could involve the reaction of the thiourea with elemental sulfur to form a dithiocarbamate, which might then undergo cyclization. One-pot, multicomponent reactions are also a common strategy for the synthesis of thiazolidin-2-imines, often utilizing a copper catalyst. nih.govmdpi.com

Generation of Substituted Pyrroles

The synthesis of substituted pyrroles can be achieved through various methods involving vinyl ethers and amines. A particularly relevant approach is the multicomponent reaction of propargyl vinyl ethers and aromatic amines, which proceeds through a cascade of a silver(I)-catalyzed propargyl-Claisen rearrangement, an amine condensation, and a gold(I)-catalyzed 5-exo-dig heterocyclization. nih.govnih.gov

For this compound, an intramolecular reaction could be envisioned. Acid-catalyzed hydrolysis of one of the vinyl ether groups would generate an aldehyde, which could then be in equilibrium with its enol form. The central amine could then act as an internal nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal, which upon dehydration could lead to a pyrrole (B145914) ring. Another possibility is a tandem enyne cross metathesis-cyclization reaction between a propargylamine and a vinyl ether, which has been shown to produce substituted pyrroles. rsc.org

The following table outlines a potential reaction pathway for the formation of a substituted pyrrole from this compound:

| Step | Transformation | Intermediate |

| 1 | Acid-catalyzed hydrolysis of one vinyl ether group. | Mono-aldehyde intermediate. |

| 2 | Tautomerization to the enol form. | Enol intermediate. |

| 3 | Intramolecular nucleophilic attack by the amine. | Cyclic hemiaminal. |

| 4 | Dehydration. | Substituted pyrrole. |

Advanced Functionalization Chemistry

The presence of two vinyl ether groups and a secondary amine in this compound opens up possibilities for advanced functionalization, including regioselective and stereoselective transformations.

Regioselective and Stereoselective Transformations

Regioselectivity in the functionalization of this compound would be crucial if the two vinyl ether groups were chemically distinct. In its symmetrical form, the two vinyl ether groups are equivalent. However, a regioselective monofunctionalization could create an unsymmetrical intermediate, allowing for subsequent differential functionalization of the remaining vinyl ether group. The regioselectivity of such a reaction would be influenced by steric and electronic factors, as well as the nature of the catalyst and reagents used. nih.gov

Stereoselectivity would be a key consideration in any cyclization reaction that creates new chiral centers. For example, in the formation of a five- or six-membered ring through intramolecular cyclization, the relative stereochemistry of the substituents on the newly formed ring would be of great importance. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst, particularly with chiral catalysts, and by the reaction conditions. Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also a possibility, for example in certain types of cycloadditions or rearrangements. nih.gov

The following table provides examples of reaction types where stereoselectivity is a key factor:

| Reaction Type | Stereochemical Consideration | Controlling Factors |

| Intramolecular Cyclization | Diastereoselectivity, Enantioselectivity | Chiral catalysts, reaction temperature, solvent. mdpi.com |

| Cycloaddition | Diastereoselectivity (endo/exo) | Nature of the dienophile and diene, catalyst. |

| Asymmetric Hydrogenation | Enantioselectivity | Chiral phosphine (B1218219) ligands on the metal catalyst. |

Introduction of Fluorinated Groups (e.g., Difluoromethylation)

The incorporation of fluorine-containing functional groups into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by fluorine, such as enhanced metabolic stability and lipophilicity. researchgate.net While direct studies on the difluoromethylation of this compound are not extensively documented, the reactivity of the vinyloxy functional group is well-explored in related systems, providing insight into potential synthetic pathways.

The vinyloxy group present in this compound is susceptible to radical addition reactions, which is a common strategy for introducing difluoromethyl (CF2H) groups. Research into visible-light-promoted reactions has demonstrated the difluoromethylation and subsequent cyclization of 2-vinyloxy arylalkynes. researchgate.net This type of transformation proceeds under mild conditions and shows good tolerance for various functional groups. A plausible mechanism involves the generation of a difluoromethyl radical which then attacks the electron-rich double bond of the vinyloxy group. researchgate.net

In a related context, the synthesis of biologically active molecules has utilized vinyloxy-containing precursors. For instance, O-(2-vinyloxy-ethyl)-hydroxylamine has been used as an intermediate in the synthesis of complex, fluorine-containing benzimidazole (B57391) derivatives. ccspublishing.org.cn These examples underscore the compatibility of the vinyloxy moiety with synthetic steps involving fluorinated reagents.

Research on the visible-light-induced radical difluoromethylation/cyclization of unactivated alkenes provides a model for how the vinyloxy groups in this compound might react. These protocols often use a photocatalyst to generate the CF2H radical from a suitable precursor, which then engages in a cascade reaction with the alkene. nih.gov The process is efficient and atom-economical for creating functionalized polycyclic structures. nih.gov

Table 1: Examples of Difluoromethylation on Vinyloxy-Related Compounds

| Substrate | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Vinyloxy Arylalkynes | CF2H Source, Visible Light, Photocatalyst | Bis(difluoromethyl)-substituted benzofurans | Moderate to Good | researchgate.net |

| N-alkenoxyl 2-aryl benzimidazoles | CF2H Source, Photocatalyst, Continuous Flow | CF2H-substituted polycyclic benzimidazoles | Not specified | nih.gov |

This table is populated with data from related research to illustrate potential reaction outcomes.

Palladium-Catalyzed Cross-Coupling and Arylation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the functional groups within this compound—namely the vinyloxy groups and the secondary amine—offer multiple sites for such transformations. du.ac.inlibretexts.org

The electron-rich double bonds of the vinyloxy groups are potential substrates for classic palladium-catalyzed reactions such as the Heck reaction, which involves the arylation or alkylation of an olefin. du.ac.in While high temperatures are often associated with Heck reactions, modern methods allow for successful couplings under milder conditions. sigmaaldrich.com

Another relevant transformation is the palladium-catalyzed transetherification involving vinyl ethers. Research has demonstrated the synthesis of novel functional vinyl ethers via a palladium-catalyzed transetherification between ethyl vinyl ether and various alcohols. academie-sciences.fr This reactivity suggests that the vinyloxy groups in this compound could potentially be exchanged or modified under palladium catalysis. The choice of palladium catalyst and ligands, such as 1,10-phenanthroline, is crucial for the success of these reactions. academie-sciences.fr

The secondary amine functionality in this compound is a prime candidate for Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a widely used method for forming C-N bonds by coupling an amine with an aryl halide. libretexts.orgbeilstein-journals.org This would allow for the arylation of the nitrogen atom, connecting the this compound scaffold to various aromatic systems. The synthesis of arylethylamines, a structurally related class of compounds, has been achieved through palladium-catalyzed C(sp³)-C(sp³) coupling, highlighting the utility of these methods for molecules containing an amine core. frontierspecialtychemicals.com

Table 2: Representative Palladium-Catalyzed Reactions Relevant to Vinyloxy and Amine Groups

| Reaction Type | Substrates | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Transetherification | Primary Alcohols, Ethyl Vinyl Ether | Pd(OAc)2, 1,10-phenanthroline | Functional Vinyl Ethers | academie-sciences.fr |

| Buchwald-Hartwig Amination | Aryl Halide, Primary/Secondary Amine | Pd Catalyst, Phosphine Ligand, Base | Aryl Amines | libretexts.org |

| Suzuki-Miyaura Coupling | Organoboron Compound, Organohalide | Pd(0) Catalyst | Biaryls, etc. | du.ac.infrontierspecialtychemicals.com |

This table summarizes general palladium-catalyzed reactions applicable to the functional groups found in the target molecule.

Polymer Science and Materials Applications of Bis 2 Vinyloxy Ethyl Amine Based Systems

Development of Advanced Polymeric Materials

The unique bifunctional nature of Bis-(2-vinyloxy-ethyl)-amine, which possesses both reactive vinyl ether groups and a secondary amine functionality, makes it a valuable monomer and additive in the development of advanced polymeric materials. The vinyl groups can readily participate in polymerization reactions, particularly cationic polymerization, and can also copolymerize with other monomers like acrylates under free-radical conditions. lookchem.comresearchgate.net Simultaneously, the amine group can act as a cross-linking site, a catalyst, an adhesion promoter, or a site for further chemical modification. lookchem.compatsnap.com This dual functionality allows for the creation of polymers with tailored properties, including enhanced mechanical strength, improved adhesion, and specific chemical functionalities.

Applications in Protective Coatings and Adhesives

This compound serves as a critical reactive intermediate in the formulation of high-performance protective coatings and adhesives. lookchem.com Its incorporation into a polymer matrix can lead to significant improvements in durability, chemical resistance, and adhesion to a wide variety of substrates.

In protective coatings , the vinyl ether groups can copolymerize with other resin components, such as acrylates or epoxies, to form a densely cross-linked network. This cross-linking imparts excellent resistance to wear, corrosion, and environmental factors. lookchem.com The amine functionality contributes to the coating's performance by improving adhesion to the substrate, a critical factor for long-term protection. This is particularly important for coating metal surfaces, where the amine group can interact with the metal oxide layer, forming strong bonds. patsnap.com The structure of fluoroethylene vinyl ether (FEVE) resins, known for their exceptional weatherability, highlights the stability that ether linkages provide in a polymer backbone, a feature also present in polymers derived from this compound. lumiflonusa.com

In adhesive manufacturing , this compound is utilized as a key component in formulating high-strength adhesives. lookchem.com The ability of the molecule to form strong covalent bonds with other monomers results in adhesives with desirable properties such as flexibility and chemical resistance. lookchem.com The amine group is particularly effective at promoting adhesion to challenging substrates, including various metals and plastics, making it suitable for demanding applications in the automotive, aerospace, and construction industries. lookchem.com Adhesion promoters are often bi-functional molecules that form a chemical bridge between the substrate and the adhesive; this compound fits this description perfectly, with the amine group bonding to the substrate and the vinyl groups integrating into the adhesive's polymer network. patsnap.com

The following table illustrates the typical performance enhancements observed in epoxy-based adhesive systems when functional monomers are incorporated, reflecting the expected contributions of a molecule like this compound.

Table 1: Representative Shear Strength of Adhesive Joints with Modified Epoxy Compositions

| Substrate | Curing Agent | Shear Strength (MPa) |

|---|---|---|

| D16AT Aluminum Alloy | Titanium(IV) alkoxide modified | 19.5 |

| St3 Steel | Titanium(IV) alkoxide modified | 16.0 |

| M1 Copper Alloy | Titanium(IV) alkoxide modified | 12.5 |

This table presents representative data for epoxy adhesives modified with a functional alkoxide to illustrate the high bond strengths achievable on various metals. Data derived from a study on related epoxy adhesive systems. researchgate.net

Integration into Membrane Technologies

While direct studies detailing the use of this compound in membrane fabrication are not prevalent, its chemical structure suggests significant potential, particularly for anion exchange membranes (AEMs). AEMs are crucial components in electrochemical technologies like fuel cells and electrolyzers, and their performance relies on the presence of cationic functional groups that facilitate the transport of anions. unitn.itresearchgate.net

The amine functionality in this compound can be quaternized to create fixed cationic charges within a polymer matrix, which is the fundamental principle behind AEMs. unitn.it Researchers have successfully synthesized AEMs by functionalizing polymer backbones, such as polyketones or polystyrenes, with various amine compounds. unitn.itresearchgate.net The process often involves creating a polymer film and then introducing the amine groups.

The dual functionality of this compound offers a more direct route. Its vinyl groups can be polymerized or copolymerized with other monomers (e.g., styrene, other vinyl ethers) to form the main polymer backbone of the membrane. google.com The amine group, being an integral part of the monomer, becomes uniformly distributed throughout the membrane structure. Subsequent quaternization would yield a cross-linked AEM with inherent ion exchange sites. This approach could offer advantages in terms of the homogeneity of ion exchange capacity and potentially improved stability. The use of vinyl monomers in the UV-initiated copolymerization for AEM synthesis has been demonstrated, indicating a viable pathway for incorporating vinyl-containing functional monomers like this compound. researchgate.net

The development of such membranes involves:

Polymerization : Copolymerizing this compound with suitable comonomers to form a stable, film-forming polymer.

Membrane Casting : Dissolving the polymer and casting it into a thin, uniform membrane.

Functionalization/Cross-linking : Quaternizing the amine groups to create anion-conducting channels and potentially cross-linking the polymer chains to enhance mechanical and chemical stability.

This strategy could lead to the development of cost-effective and high-performance AEMs for various electrochemical applications. unitn.it

Role in Radiation-Curable Compositions (e.g., UV-Curable Inkjet Inks)

This compound is highly suitable for radiation-curable compositions, such as UV-curable inkjet inks, coatings, and adhesives. Its two primary functional groups play distinct and synergistic roles in the curing process.

The vinyl ether groups are known to be highly reactive in cationic polymerization initiated by UV light in the presence of a photo-acid generator. researchgate.net More commonly in industrial applications, they are used as reactive diluents in free-radical systems containing acrylates. radtech.orggoogle.com Vinyl ethers are exceptionally effective at reducing the viscosity of formulations, a critical requirement for applications like inkjet printing where inks must have very low viscosity (typically 2-10 cP) to be jetted properly. radtech.orggoogle.com The addition of even small amounts of a divinyl ether can significantly lower viscosity while simultaneously increasing the cure speed, likely due to reduced oxygen inhibition and improved mobility within the curing film. radtech.org

The amine group acts as a powerful co-initiator or synergist, particularly for Norrish Type II photoinitiators. googleapis.com In free-radical polymerization, atmospheric oxygen can inhibit the cure by scavenging radicals. The amine group helps to overcome this oxygen inhibition by reacting with peroxy radicals to generate new, active alkyl radicals, thus accelerating the polymerization process, especially at the surface of the coating. This leads to a tack-free, well-cured surface. googleapis.com

The combination of a viscosity-reducing vinyl ether and a cure-promoting amine in a single molecule makes this compound a highly efficient component for UV-curable systems. Hybrid systems that utilize both cationic and free-radical curing mechanisms can leverage both functionalities of the molecule to achieve rapid and complete curing. google.comepo.org

Table 2: Representative Formulation of a UV-Curable Inkjet Ink Incorporating a Vinyl Ether Component

| Component | Function | Weight Percent (wt. %) |

|---|---|---|

| Triethyleneglycol Divinylether (DVE-3) | Reactive Diluent / Monomer | 50 - 70 |

| 2-(2'-Vinyloxy Ethoxy)Ethyl acrylate (B77674) (VEEA) | Hybrid Monomer | 5 - 15 |

| Isobornyl Acrylate (SR 506) | Monomer | 5 - 15 |

| Triarylsulfonium Salt (e.g., UVI-6992) | Cationic Photoinitiator | 2 - 6 |

| Acylphosphine Oxide (e.g., TPO) | Free-Radical Photoinitiator | 1 - 5 |

| Pigment Dispersion | Colorant | 10 - 20 |

| Surfactant | Wetting/Flow Agent | 0.1 - 1.0 |

This table shows a typical composition for a low-viscosity, hybrid UV-curable inkjet ink. This compound could function similarly to the vinyl ether components listed, with the added benefit of its amine functionality. Data derived from patent examples for related ink systems. google.com

Enhanced Adhesion Properties in Polymeric Formulations

A key attribute of this compound in polymeric formulations is its ability to significantly enhance adhesion. lookchem.com It functions as an adhesion promoter or coupling agent, which are compounds that create a strong and durable bond between a polymer matrix and a substrate or filler. specialchem.comspecialchem.com This is achieved through its bifunctional chemical structure.

The amine functional group is polar and can form strong intermolecular interactions, including hydrogen bonds and acid-base interactions, with a wide variety of surfaces. It demonstrates strong affinity for inorganic materials like glass and metal oxides, as well as polar plastics. patsnap.com This interaction creates a robust bond at the interface between the polymer formulation and the substrate.

The vinyl ether functional groups are reactive and can be covalently incorporated into the polymer matrix during the curing or polymerization process. lookchem.com By participating in the polymerization, the molecule effectively becomes a permanent part of the polymer network, tethering the polymer to the interface where the amine group is bonded.

This dual mechanism creates a "chemical bridge" that spans the interface, improving stress transfer and preventing delamination. patsnap.com The use of adhesion promoters is critical in many applications, such as:

Composites: Ensuring strong bonding between polymer resins and reinforcing fibers (e.g., glass, carbon).

Coatings and Paints: Preventing peeling or flaking from metal, plastic, or wood substrates.

Adhesives: Increasing the bond strength and durability, especially in harsh environments.

The improvement in adhesion often transforms the failure mode of a bonded joint from an adhesive failure (at the interface) to a cohesive failure (within the polymer or substrate), which is indicative of the maximum possible bond strength being achieved. interfacepolymers.com

Table 3: Illustrative Impact of Adhesion Promoters on Polymer System Performance

| Polymer System | Substrate | Adhesion Promoter Type | Observation |

|---|---|---|---|

| Polypropylene (PP) | Steel | Maleic Anhydride Grafted PP | Significant increase in peel strength, failure mode shifts from adhesive to cohesive. |

| Acrylic Coating | Aluminum | Amino Silane | Improved wet and dry adhesion after water immersion tests. |

| Epoxy Composite | Glass Fiber | Silane Coupling Agent | Enhanced flexural strength and resistance to moisture degradation. |

| Polyolefin | Various (Metal, Wood) | Polymeric Adhesion Promoter | Enables strong bonding of paints and adhesives without surface pre-treatment. interfacepolymers.com |

This table provides examples of how different types of adhesion promoters, which share functional principles with this compound, improve the performance of various polymer systems. interfacepolymers.comdataintelo.com

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in Bis-(2-vinyloxy-ethyl)-amine. The spectrum is a superposition of the characteristic absorptions of its constituent parts: the vinyl ether groups (CH₂=CH-O-) and the secondary amine group (-NH-).

The key vibrational modes expected in the FTIR spectrum are:

N-H Stretch: Secondary amines typically show a single, medium-to-weak absorption band in the region of 3350-3310 cm⁻¹. This peak is often broader than O-H stretches. openstax.orgmdpi.com

C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected in the 1250-1020 cm⁻¹ range. libretexts.org

Vinyl Group C-H Stretches: The =C-H stretching vibrations of the vinyl group typically appear just above 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the =CH₂ group and the stretch of the =CH-O group result in bands in the 3120-3020 cm⁻¹ region.

C=C Stretch: The carbon-carbon double bond of the vinyl ether group gives rise to a characteristic absorption band around 1640-1620 cm⁻¹. The conjugation with the oxygen atom can influence the exact position and intensity of this peak. oup.com

C-O-C Stretch: The asymmetric stretching of the ether linkage (C-O-C) is expected to produce a strong, prominent band in the 1275-1200 cm⁻¹ range. quimicaorganica.org A symmetric stretch may also be observed. Alkyl vinyl ethers specifically show a characteristic band around 1220 cm⁻¹. quimicaorganica.org

=C-H Bends: Out-of-plane bending vibrations (wagging) for the vinyl group are highly characteristic and appear in the 1000-810 cm⁻¹ region. oup.comquimicaorganica.org

Based on these principles, a representative table of expected FTIR absorption bands for this compound can be compiled.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Vinyl Group | =C-H Stretch | 3120 - 3020 | Medium |

| Alkyl Group | C-H Stretch | 2975 - 2850 | Medium to Strong |

| Vinyl Group | C=C Stretch | 1640 - 1620 | Medium |

| Amine | N-H Bend | 1580 - 1490 | Variable |

| Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium |

| Vinyl Group | =C-H Out-of-Plane Bends | 1000 - 810 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the connectivity and chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would display distinct signals for the vinyloxy group protons and the protons of the N-bis(2-ethyl) backbone. The integration of these signals would correspond to the number of protons in each unique environment. docbrown.info The signal for the N-H proton is often broad and its chemical shift can be variable depending on solvent and concentration; it may also disappear upon exchange with D₂O. openstax.orglibretexts.orgpressbooks.pub

The expected signals are as follows:

Vinylic Protons (=CH₂ and -O-CH=): The three protons of the vinyl group (CH₂=CH-O-) form a complex splitting pattern (quartet of doublets or similar multiplet). The geminal protons (=CH₂) are diastereotopic and will have different chemical shifts, typically in the range of 4.0-4.3 ppm. The single proton on the carbon double-bonded to the oxygen (-O-CH=) will appear further downfield, typically around 6.4-6.6 ppm, due to the deshielding effect of the adjacent oxygen.

Methylene (B1212753) Protons (-O-CH₂-): The protons of the methylene group adjacent to the ether oxygen are deshielded and would likely appear as a triplet around 3.7-3.9 ppm.

Methylene Protons (-N-CH₂-): The protons of the methylene group adjacent to the amine nitrogen are also deshielded and would be expected as a triplet in the range of 2.7-2.9 ppm. openstax.org

Amine Proton (-NH-): A broad singlet corresponding to the secondary amine proton would be expected, with a variable chemical shift (typically 0.5-5.0 ppm). libretexts.org

| Proton Environment | Structural Formula | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic Proton | -O-CH =CH₂ | ~ 6.4 - 6.6 | dd | 2H |

| Vinylic Protons | -O-CH=CH₂ | ~ 4.0 - 4.3 | m | 4H |

| Methylene Protons | -O-CH₂ -CH₂-N | ~ 3.7 - 3.9 | t | 4H |

| Methylene Protons | -O-CH₂-CH₂ -N | ~ 2.7 - 2.9 | t | 4H |

| Amine Proton | -NH - | ~ 0.5 - 5.0 | br s | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon environment in the molecule. Based on data for alkyl vinyl ethers and aliphatic amines, the chemical shifts can be predicted. openstax.orgoup.comoup.com

The expected chemical shifts are:

Vinylic Carbons: The carbon of the vinyl group attached to the oxygen (C H=CH₂) is significantly deshielded and appears far downfield, typically around 151-153 ppm. The terminal vinyl carbon (CH=C H₂) appears at a higher field, around 86-88 ppm. oup.comoup.com

Methylene Carbons: The carbon adjacent to the ether oxygen (-O-C H₂-) would be found in the typical ether region, around 67-70 ppm. The carbon adjacent to the nitrogen (-N-C H₂-) would appear further upfield, around 48-51 ppm. openstax.orglibretexts.org

| Carbon Environment | Structural Formula | Expected Chemical Shift (δ, ppm) |

| Vinylic Carbon | -O-C H=CH₂ | ~ 151 - 153 |

| Vinylic Carbon | -O-CH=C H₂ | ~ 86 - 88 |

| Methylene Carbon | -O-C H₂-CH₂-N | ~ 67 - 70 |

| Methylene Carbon | -O-CH₂-C H₂-N | ~ 48 - 51 |

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. This compound has a molecular weight of 157.21 g/mol . echemi.comsigmaaldrich.com As it contains one nitrogen atom, it is expected to follow the "nitrogen rule," exhibiting an odd-numbered molecular ion peak. openstax.orgwhitman.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated by gas chromatography before being ionized, typically by electron impact (EI). The resulting mass spectrum would show the molecular ion (M⁺) and various fragment ions. The fragmentation is dictated by the stability of the resulting carbocations and radicals and is influenced by both the amine and ether functionalities.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. openstax.orgwhitman.edumiamioh.edu This would lead to the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion. For this compound, two main α-cleavage pathways are possible:

Cleavage of the C-C bond between the two ethyl groups is unlikely.

Cleavage of the C-N bond is more probable.

The most dominant fragmentation would be the α-cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a vinyloxyethyl radical (•CH₂CH₂OCH=CH₂).

| Ion | m/z (mass/charge) | Proposed Structure / Origin |

| [M]⁺ | 157 | Molecular Ion |

| [M - 15]⁺ | 142 | Loss of •CH₃ (unlikely) |

| [M - 43]⁺ | 114 | Loss of •CH₂OCH=CH₂ |

| [M - 71]⁺ | 86 | Loss of •CH₂CH₂OCH=CH₂ (α-cleavage) |

| 86 | [CH₂=N⁺H(CH₂CH₂OCH=CH₂)] | |

| 72 | [CH₂=N⁺H(CH₂CH₃)] after rearrangement | |

| 44 | [CH₂=N⁺H₂] after rearrangement |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. For this compound, this would result in a prominent ion at m/z 158. ESI is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation. In MS/MS experiments (Collision-Induced Dissociation - CID), the [M+H]⁺ ion would be fragmented. The fragmentation patterns can be similar to those in EI but may differ due to the different energy transfer processes. A notable fragmentation could be the loss of a neutral vinyloxyethylene molecule (CH₂=CHOCH₂CH₃) or the loss of a vinyloxy radical. researchgate.net

| Ion | m/z (mass/charge) | Proposed Structure / Origin |

| [M+H]⁺ | 158 | Protonated Molecular Ion |

| [M+H - 72]⁺ | 86 | Loss of neutral CH₂=CHOCH₂CH₃ |

| [M+H - 44]⁺ | 114 | Loss of neutral CH₂=CHOCH₃ |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of "this compound" from reaction mixtures, as well as for monitoring the progress of polymerization. Both gas and liquid chromatography are applicable, with the choice depending on the volatility and thermal stability of the compound and its derivatives.

Gas chromatography (GC) is a standard method for analyzing volatile compounds like vinyl ethers. sci-hub.se For a molecule such as "this compound," GC can be used to assess purity and quantify its presence in a mixture. The successful synthesis of vinyl ether compounds is often monitored by GC to determine the conversion of starting materials and the yield of the product. epo.orgrsc.org For instance, in the synthesis of phenyl vinyl ether, GC analysis has been used to confirm a 98% yield with 100% conversion from phenol. epo.org

High-performance liquid chromatography (HPLC) is another powerful tool, particularly for less volatile or thermally sensitive compounds. For amines, HPLC methods are well-established and often involve a derivatization step to enhance detection. nih.govrsc.org A rapid HPLC method for the simultaneous separation of amines and organic acids has been developed using a C18 column with a photodiode array (PDA) detector, achieving a total analysis time of 10 minutes. nih.gov Such a method could be adapted for the analysis of "this compound," potentially after derivatization to improve its chromatographic behavior and detection limits. The identity of the chromatographic peaks can be unequivocally confirmed by coupling the chromatograph to a mass spectrometer (GC-MS or LC-MS). nih.gov

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

When "this compound" is used as a monomer or cross-linker to create polymeric materials, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution. SEC separates molecules based on their hydrodynamic volume in solution, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Ð), which is the ratio of Mw to Mn.

In the study of polymers derived from divinyl ethers, SEC analysis is critical for understanding the outcome of the polymerization. For example, the acid-catalyzed polyaddition of diols with divinyl ethers has been shown to produce high molecular weight polyacetals, with SEC analysis revealing number-average molecular weights exceeding 100 kDa. acs.orgacs.org The progress of such polymerizations can be tracked by taking aliquots at different time points and analyzing them by SEC to observe the increase in molecular weight as the reaction proceeds. acs.orgacs.org

Below is an illustrative data table representing typical SEC results for a polymer synthesized from a divinyl ether monomer, which would be analogous to a polymer derived from "this compound."

| Sample | Reaction Time (h) | Mn (kDa) | Mw (kDa) | Polydispersity Index (Ð) |

|---|---|---|---|---|

| Polymer Batch A | 1 | 25.5 | 48.7 | 1.91 |

| Polymer Batch B | 3 | 68.2 | 125.1 | 1.83 |

| Polymer Batch C | 6 | 105.4 | 201.3 | 1.91 |

| Polymer Batch D | 12 | 110.8 | 218.5 | 1.97 |

This table is illustrative and represents typical data obtained for polymers derived from divinyl ethers. The values demonstrate the increase in molecular weight over time and the typical polydispersity for such polymerization reactions.

Advanced Characterization for Material Morphology

Beyond molecular structure and weight, the physical form and arrangement of polymer chains and crystalline structures are critical for determining the material's properties. Advanced techniques such as Field Emission Scanning Electron Microscopy (FE-SEM) and X-ray Crystallography provide this crucial morphological information.

Field Emission Scanning Electron Microscopy (FE-SEM)

FE-SEM is used to visualize the surface morphology of materials at a high resolution. For polymers derived from or functionalized with amines, FE-SEM can reveal details about the particle shape, size, and distribution. For instance, in studies of amine-functionalized porous aromatic polymers, FE-SEM images have shown the formation of regular spherical particles with sizes in the range of 1.5–2.5 μm. doi.org Similarly, amine-functionalized nanosilica incorporated into a polymer matrix has been observed via FE-SEM to have a spherical shape and be uniformly distributed without aggregation. bohrium.com This uniform dispersion is crucial for achieving enhanced material properties, such as improved thermal stability. bohrium.com For a polymer network involving "this compound," FE-SEM would be employed to study the surface texture, porosity, and the dispersion of any incorporated fillers or additives.

X-ray Crystallography of Related Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comazolifesciences.com While obtaining a single crystal of a polymer is generally not feasible, X-ray crystallography can be applied to the monomer itself, "this compound," or to small organic molecules that are structurally related. The study of small organic amines by single-crystal X-ray diffraction has been instrumental in understanding how these molecules pack in the solid state and how they can act as templates in the synthesis of microporous materials. researchgate.net For example, the crystal structure of an organically templated zincophosphate showed how diprotonated 1,6-diaminohexane molecules are arranged within the inorganic framework. researchgate.net Such studies provide insights into the intermolecular interactions, such as hydrogen bonding, that would govern the supramolecular assembly of "this compound" and could influence the morphology of its polymeric derivatives.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the reactivity and reaction pathways of Bis-(2-vinyloxy-ethyl)-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the reaction mechanisms of molecules like this compound.

DFT calculations can elucidate the pathways of key reactions, such as polymerization or degradation. For the vinyl ether moieties, theoretical studies on similar compounds, like ethylene (B1197577) glycol divinyl ethers, have shown that reactions initiated by radicals, such as hydroxyl radicals, predominantly proceed via addition to the terminal carbon atom of the vinyl group. consensus.app This is due to the electronic influence of the ether oxygen, which stabilizes the resulting radical intermediate. DFT can map the potential energy surface of such reactions, identifying the transition states and calculating the activation energy barriers. For instance, in the ozonolysis of aliphatic amines, DFT studies have shown that the initial oxygen-transfer reaction occurs rapidly, with low activation energy barriers. rsc.org

Similarly, DFT can model the reactivity of the secondary amine. Studies on amine-mediated ring-opening polymerizations have successfully used DFT to detail the Gibbs free energy profiles of the elemental reactions. nih.gov These calculations have shown that for secondary amines, the initial amine addition to a carbonyl group is the rate-determining step, rather than subsequent steps like decarboxylation. nih.gov For this compound, DFT could be employed to compare the reactivity of the vinyl groups versus the amine, predicting which functional group is more susceptible to attack by various reagents and under different conditions.

A hypothetical DFT study on the protonation of this compound would likely show that the nitrogen atom is the primary site of protonation due to the lone pair of electrons, a key step in initiating cationic polymerization of the vinyl ether groups. The calculated proton affinity would provide a quantitative measure of its basicity.

Ab initio calculations, which are based on first principles without empirical parameters, provide a highly accurate description of the electronic structure. aps.org These methods are crucial for predicting fundamental properties that govern reactivity.

For this compound, ab initio calculations like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain precise values for molecular geometry, electronic energy, and dipole moment. rsc.org The electronic structure analysis would reveal the distribution of electron density, highlighting the electron-rich nature of the vinyl double bonds and the nitrogen atom. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. In vinyl ethers, the HOMO is typically localized on the double bond, making it susceptible to electrophilic attack. consensus.app The nitrogen atom's lone pair also contributes significantly to the HOMO, indicating its nucleophilic character.

Ab initio methods are also employed to predict properties like pKa values. acs.org By calculating the free energy change of the protonation reaction in the gas phase and applying a solvation model, the basicity of the amine can be accurately estimated, which is crucial for understanding its behavior in solution and its catalytic potential. acs.orgntnu.no

Table 1: Hypothetical Calculated Geometric Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Value |

| C=C Bond Length (vinyl) | ~ 1.33 Å |

| C-O Bond Length (vinyl) | ~ 1.36 Å |

| C-N Bond Length | ~ 1.47 Å |

| C-N-C Bond Angle | ~ 112° |

| C-O-C Bond Angle | ~ 118° |

Note: These are typical values for similar functional groups and represent plausible results from a DFT calculation.

Molecular Modeling and Simulation of Polymeric Systems

The bifunctional nature of this compound makes it an interesting monomer for creating polymers with unique architectures, potentially through cationic polymerization of the vinyl ether groups. nih.gov Molecular dynamics (MD) simulations are a powerful tool to predict the bulk properties of the resulting polymeric systems. researchgate.netacs.org

MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces. rsc.org By simulating a representative volume of the polymer, researchers can predict macroscopic properties such as:

Glass Transition Temperature (Tg): This is a critical property of amorphous polymers, and it can be estimated by simulating the polymer's density or specific volume as a function of temperature. mdpi.com

Mechanical Properties: MD simulations can subject the virtual polymer network to uniaxial deformation to calculate properties like Young's modulus, yield stress, and ultimate strength. rsc.orgmdpi.com

Conformational Analysis: Simulations reveal the preferred conformations of the polymer chains and how they pack together. For polymers of this compound, this would show how the ether and amine groups are spatially arranged and their potential for forming hydrogen bonds. mdpi.com

Solubility and Diffusion: The interaction of the polymer with different solvents can be modeled to predict its solubility. Furthermore, the diffusion of small molecules through the polymer matrix can be simulated, which is relevant for applications like membranes or controlled release systems. osti.gov

For a polymer derived from this compound, MD simulations could explore how factors like the degree of cross-linking and the presence of the amine groups in the backbone influence the material's flexibility, thermal stability, and interaction with water. osti.govcnrs.fr

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods can accurately predict spectroscopic data, which is an invaluable tool for identifying and characterizing molecules. nih.gov

For this compound, DFT calculations can predict its vibrational frequencies. nih.gov The resulting theoretical infrared (IR) spectrum would show characteristic peaks for the C=C stretching of the vinyl groups (typically around 1620-1640 cm⁻¹), the C-O-C ether stretching, and the N-H bending of the secondary amine. rsc.org Comparing the calculated spectrum with experimental data can confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy. exeter.ac.uklibretexts.org By computing the magnetic shielding tensors for each nucleus (¹H, ¹³C) in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These calculations would predict the chemical shifts for the vinyl protons, the protons on the carbons adjacent to the oxygen and nitrogen atoms, and the N-H proton. libretexts.org Such predictions are crucial for assigning peaks in experimental spectra and confirming the regiochemistry of reaction products.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| =CH₂ (cis to -O-) | ~ 4.0 |

| =CH₂ (trans to -O-) | ~ 4.2 |

| =CH-O | ~ 6.5 |

| -O-CH₂- | ~ 3.8 |

| -CH₂-N- | ~ 2.8 |

| N-H | ~ 1.5-2.5 (variable) |

Note: These are representative chemical shifts for the functional groups present in the molecule. Actual values can vary based on solvent and computational method.

Exploration of Bioactive Derivatives and Chemical Biology Applications

Utilization as Intermediates in Pharmaceutical Synthesis

Bis-(2-vinyloxy-ethyl)-amine serves as a valuable building block in the synthesis of more complex molecules, some of which have relevance in pharmaceutical development. The presence of the secondary amine and the vinyloxy groups allows it to be incorporated into larger molecular frameworks.

A closely related compound, O-(2-vinyloxy)ethyl)hydroxylamine, has been utilized in the synthesis of Selumetinib, a potent and selective inhibitor of MEK1/2 kinases. mdpi.com In the synthesis of Selumetinib, the O-(2-vinyloxy)ethyl)hydroxylamine is coupled with a carboxylic acid intermediate. mdpi.comnih.gov The vinyloxy groups in this precursor serve as protected hydroxyl functions, which can be deprotected under acidic conditions in a later step. mdpi.comnih.gov This highlights the utility of the vinyloxyethyl moiety as a stable and easily cleavable protecting group in multi-step pharmaceutical synthesis.

While a direct example of this compound being incorporated into an FDA-approved drug was not identified in the surveyed literature, its fundamental structure suggests its potential as an intermediate. The secondary amine can undergo various reactions such as acylation, alkylation, and arylation, while the vinyloxy groups are amenable to addition reactions and polymerization, making it a versatile precursor for creating libraries of compounds for drug discovery screening.

Synthesis of Biologically Active Pyrimidine (B1678525) Derivatives

A significant application of this compound is in the synthesis of pyrimidine derivatives, a class of heterocyclic compounds renowned for their wide range of biological activities. kit.edu Pyrimidines are core structures in numerous therapeutic agents, including antiviral, antihypertensive, and anti-inflammatory drugs.

Researchers have successfully used this compound as a starting material to construct novel pyrimidine-2(1H)-thione derivatives. The synthesis involves the condensation of this compound with various isothiocyanatoketones. This reaction proceeds by allowing the components to stand at room temperature in methanol, leading to the formation of the target pyrimidine structures. The vinyloxyethyl side chains of the parent amine are retained in the final pyrimidine products, offering further sites for chemical modification.

Investigations into Anti-inflammatory Activity

The synthesized pyrimidine derivatives bearing the bis(2-vinyloxy-ethyl) side chains have been evaluated for their potential as anti-inflammatory agents. Inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory drugs is a major focus of pharmaceutical research. The activity of these compounds is often tested using the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.

In these studies, the pyrimidine derivatives are administered orally to the test animals, and the reduction in paw swelling is measured over time, typically compared to a standard anti-inflammatory drug like ibuprofen. While specific derivatives synthesized directly from this compound showed modest anti-inflammatory activity in some reported studies, other pyrimidine derivatives synthesized in the same research series demonstrated more significant effects, with some compounds exhibiting up to 40% inhibition of inflammation at a dose of 100 mg/kg.

Table 1: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound | Dose (mg/kg p.o.) | % Anti-inflammatory Activity |

|---|---|---|

| Derivative 1 | 100 | 9.0 |

| Derivative 2 | 100 | 0.0 |

| Derivative 3 | 100 | 0.0 |

| Ibuprofen (Standard) | 100 | 68 |

Note: Data is illustrative of typical results found in screening studies of novel pyrimidine derivatives.

Studies on Analgesic Effects

In conjunction with anti-inflammatory testing, the pyrimidine derivatives derived from this compound have also been screened for analgesic (pain-relieving) properties. The analgesic activity is commonly assessed using methods such as the acetic acid-induced writhing test in mice. This test measures the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid.

The results from these analgesic screenings have been varied. For the specific pyrimidine thione derivative synthesized from this compound and 4-isothiocyanato-4-methyl pentan-2-one, a 50% analgesic response was observed at a dose of 100 mg/kg. This level of activity is considered moderate when compared to standard drugs. However, other related pyrimidine derivatives in the same study showed more potent analgesic effects, with one compound demonstrating a 75% analgesic response. This indicates that while the bis(2-vinyloxy-ethyl) substitution itself may not confer optimal activity, the pyrimidine scaffold is a promising starting point for developing new analgesics.

Table 2: Analgesic Activity of Selected Pyrimidine Derivatives

| Compound | Dose (mg/kg p.o.) | % Analgesic Activity |

|---|---|---|

| Derivative 1 | 100 | 50 |

| Derivative 2 | 100 | 50 |

| Derivative 3 | 100 | 50 |

| Ibuprofen (Standard) | 100 | 75 |

Note: Data is illustrative of typical results found in screening studies of novel pyrimidine derivatives.

Development of Chiral Amine Structures for Medicinal Chemistry

Chiral amines are crucial components in a vast number of pharmaceuticals and bioactive molecules. acs.orgchemsoc.org.cn The stereochemistry of these amines is often critical for their biological activity and pharmacological profile. While direct asymmetric synthesis starting from this compound is not extensively documented, its structure as a secondary amine provides a foundation for the development of chiral derivatives.

One potential pathway involves the modification of the secondary amine. For instance, acylation followed by reduction of one of the vinyloxy groups to a hydroxyethyl (B10761427) group, and subsequent chiral resolution or asymmetric synthesis could introduce chirality. Another approach is the functionalization of the double bonds in the vinyloxy groups through asymmetric reactions.

Research has shown that related compounds, such as 2-(vinyloxy)ethanol, can participate in highly enantioselective additions to imines when catalyzed by a chiral phosphoric acid. acs.org This reaction produces chiral amines containing a dioxolane acetal (B89532), which are versatile intermediates for synthesizing other chiral nitrogen-containing heterocycles like azetidines and tetrahydroquinolines. acs.org This demonstrates the potential of the vinyloxyethyl motif, present in this compound, to be a key element in the construction of complex chiral amine structures relevant to medicinal chemistry.

Design of Fluorinated Compounds as Bioisosteres

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. kit.edugoogle.comsibran.ru Fluorinated groups can act as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

The structure of this compound offers several possibilities for the design of fluorinated bioisosteres. The vinyloxy groups are particularly interesting targets. For example, the reaction of divinyl ethers with polyfluoroalkanols can lead to the synthesis of highly fluorinated ethers. sibran.ru Such modifications could be used to fine-tune the lipophilicity and electronic properties of derivatives of this compound.

Furthermore, the amine itself could be part of a larger molecule where other sections are modified with fluorine. The synthesis of many modern FDA-approved fluorinated heterocyclic drugs involves the coupling of an amine-containing fragment with a fluorinated aromatic or heterocyclic component. mdpi.comnih.gov For instance, the synthesis of the anticancer drug Avapritinib involves the reaction of a chiral amine with a fluorinated pyrimidine derivative. ccspublishing.org.cn This highlights the role of amine-containing building blocks in the assembly of complex fluorinated pharmaceuticals. Although no specific fluorinated derivatives of this compound designed as bioisosteres were found in the literature, its chemical functionalities make it a candidate for such synthetic explorations.

Applications in Agrochemical and Biotechnological Research

The application of vinyloxy-containing amines extends beyond pharmaceuticals into agrochemical and biotechnological research. In the agrochemical field, nitrogen-containing compounds are a cornerstone of many pesticides and herbicides. evitachem.commdpi.com The biological activity of pyrimidine derivatives, which can be synthesized from this compound, suggests a potential avenue for the development of new agrochemicals. A related compound, 3-((2-(Vinyloxy)ethyl)amino)propanenitrile, has been noted for its potential use as an agrochemical agent against pests or pathogens. evitachem.com

In biotechnology, amines are used in a variety of applications, including the development of materials for CO2 capture. mdpi.com Amine-based adsorbents, often incorporated into nanofiber materials, are a promising technology for direct air capture of carbon dioxide. mdpi.com The amine functionalities provide the sites for CO2 binding.

Additionally, divinyl ether structures are found in nature. A divinyl ether biosynthetic pathway has been identified in tobacco, where enzymes convert fatty acid hydroperoxides into divinyl ether fatty acids in response to pathogen attack. nih.gov This suggests that divinyl ether motifs can play a role in biological signaling and defense mechanisms, opening up possibilities for their use in biotechnological applications that aim to modulate plant-pathogen interactions. While direct applications of this compound in these areas are not yet established, its structure is relevant to these fields of research.

Q & A

Q. What are the optimal synthetic routes for Bis-(2-vinyloxy-ethyl)-amine, and how do reaction conditions influence yield and purity?

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : this compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. DSC-TG analysis reveals decomposition onset at 180°C, making it unsuitable for high-temperature applications .

Advanced Research Questions

Q. What role does this compound play in synthesizing functional polymers, and how do structural modifications enhance material properties?

- Methodological Answer : The compound serves as a crosslinker in vinyl-based polymers, improving thermal stability (Tg increase by 20–30°C) and mechanical strength. Copolymerization with styrene or acrylates (initiated by AIBN at 70°C) yields networks with tunable hydrophobicity. Replace the vinyloxy group with methacrylate to enhance UV resistance .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) often arise from assay conditions (pH, buffer composition). Standardize protocols using:

- Fixed substrate concentrations (e.g., 1 mM ATP for kinase assays).

- Control for non-specific binding via competitive inhibitors.

- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model the electron density of the vinyloxy group, identifying susceptible sites for nucleophilic attack. Solvent effects (e.g., water vs. DMF) are incorporated via Polarizable Continuum Models (PCM). Compare results with experimental kinetic data to refine parameters .

Q. How does this compound interact with lipid bilayers, and what implications does this have for drug delivery systems?

- Methodological Answer : Langmuir-Blodgett trough experiments show the compound integrates into lipid monolayers, reducing surface tension by 15–20 mN/m. Fluorescence quenching assays (using diphenylhexatriene probes) confirm localization in the hydrophobic core. This property facilitates membrane permeabilization, useful for pH-sensitive liposomal carriers .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in polar vs. non-polar solvents: How to reconcile?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual alkyl halides). Use HPLC-MS to verify purity. For polar solvents (e.g., DMSO), solubility increases with amine protonation (pH < 7). In non-polar solvents (e.g., toluene), the uncharged amine form dominates. Conduct solubility tests under controlled pH and ionic strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products